Analgesic Potency vs. Lappaconitine
In a head-to-head comparative study using a mouse acetic acid-induced abdominal constriction model, Crassicauline A demonstrated significantly superior analgesic potency compared to lappaconitine, a clinically used analgesic in some regions [1]. The effective dose required to achieve 50% inhibition of pain response (ED50) for Crassicauline A was 0.0480 mg/kg, whereas lappaconitine required a much higher dose of 3.50 mg/kg to achieve the same effect [1].
| Evidence Dimension | Analgesic Potency (ED50) |
|---|---|
| Target Compound Data | 0.0480 mg/kg (s.c.) |
| Comparator Or Baseline | Lappaconitine (3.50 mg/kg, s.c.) |
| Quantified Difference | Crassicauline A is approximately 73 times more potent than lappaconitine. |
| Conditions | Mouse acetic acid-induced abdominal constriction assay, subcutaneous (s.c.) administration, 20 min post-drug. |
Why This Matters
This substantial potency difference (73-fold) makes Crassicauline A a more analytically sensitive and pharmacologically relevant standard for studies investigating high-potency analgesics, while lappaconitine may be unsuitable for research requiring high sensitivity or targeting low-abundance receptor interactions.
- [1] Wang, J.-L., et al. (2009). Structure-analgesic activity relationship studies on the C(18)- and C(19)-diterpenoid alkaloids. Chemical & Pharmaceutical Bulletin, 57(8), 801–807. View Source
